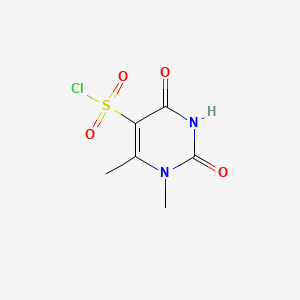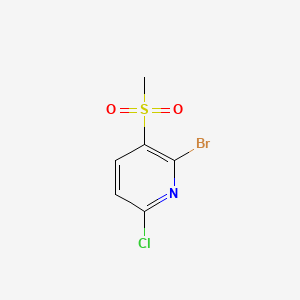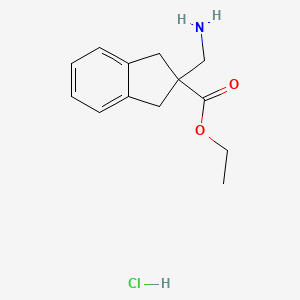![molecular formula C11H16ClN3O4S B6606265 tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate CAS No. 2870706-92-4](/img/structure/B6606265.png)
tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is a highly specialized compound with significant applications in both scientific research and industrial production. The compound is characterized by the presence of a tert-butyl ester group, a pyrazole ring substituted with a chlorosulfonyl group, and an azetidine ring, making it a molecule of interest in various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with a pyrazole derivative substituted with a chlorosulfonyl group. The reaction typically takes place under controlled temperature and pressure conditions, utilizing organic solvents such as dichloromethane or toluene.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for efficiency and cost-effectiveness. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is capable of undergoing various chemical reactions, including:
Oxidation: : The chlorosulfonyl group can be oxidized to produce sulfonic acids or sulfonyl chlorides.
Reduction: : Reduction reactions may target the pyrazole ring or the chlorosulfonyl group, leading to different products.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorosulfonyl site.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), chromium trioxide (CrO₃)
Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products of these reactions include sulfonic acids, substituted pyrazoles, and various azetidine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactive groups make it suitable for designing new compounds with desired properties.
Biology
The compound is explored for its potential use in biochemical assays and as a tool in studying enzyme mechanisms. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. Its ability to modify biological activity makes it a candidate for drug development.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. It serves as an intermediate in the synthesis of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The compound's mechanism of action is primarily dictated by its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyrazole and azetidine rings offer rigidity and specificity in binding to molecular targets, which can influence biological pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[5-(methylsulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate
Tert-butyl 3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate
Tert-butyl 3-[5-(nitrosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate
Uniqueness
The presence of a chlorosulfonyl group in tert-butyl 3-[5-(chlorosulfonyl)-1H-pyrazol-1-yl]azetidine-1-carboxylate makes it particularly reactive compared to its analogs. This allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
And there you have it, a deep dive into the fascinating world of this compound. Who knew chemistry could be so exhilarating!
Properties
IUPAC Name |
tert-butyl 3-(5-chlorosulfonylpyrazol-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-11(2,3)19-10(16)14-6-8(7-14)15-9(4-5-13-15)20(12,17)18/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIOKWZQGOOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5-amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B6606185.png)

![methyl5-(chlorosulfonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B6606190.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid](/img/structure/B6606196.png)
![methyl6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6606204.png)
![tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B6606211.png)
![sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B6606221.png)
![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B6606222.png)
![5-bromo-2-[(piperazin-1-yl)methyl]pyrimidine dihydrochloride](/img/structure/B6606226.png)

![tert-butyl2-[(2-ethynylpyrimidin-5-yl)oxy]acetate](/img/structure/B6606251.png)
![2-bromo-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6606257.png)

![methylhexahydrothieno[3,4-b]furan-3a-carboxylate](/img/structure/B6606274.png)
